Reduced-Pressure Boiling Point Comparison: Fluoro vs. Unsubstituted and Chloro Analogs
Under vacuum (7 mmHg), 1-(4-fluorophenyl)-2-methylpropan-1-one exhibits a boiling range of 95–97 °C, which is substantially lower than that of the unsubstituted isobutyrophenone (boiling point 217 °C at 760 mmHg) and the 4-chloro analog (4-chlorophenyl isopropyl ketone, boiling point 120–122 °C under vacuum) . This 23–27 °C reduction relative to the chloro analog, under comparable reduced-pressure conditions, reflects the distinct volatility imparted by the fluoro substituent.
| Evidence Dimension | Boiling point at reduced pressure (7 mmHg) |
|---|---|
| Target Compound Data | 95–97 °C at 7 mmHg |
| Comparator Or Baseline | 4-Chlorophenyl isopropyl ketone: 120–122 °C at reduced pressure; Isobutyrophenone: 217 °C at 760 mmHg |
| Quantified Difference | Target boils approximately 23–27 °C lower than 4-chloro analog under similar vacuum; approximately 120 °C lower than unsubstituted analog at atmospheric pressure |
| Conditions | Vacuum distillation at 7 mmHg (target) vs. literature reduced-pressure data (chloro analog) vs. atmospheric pressure (isobutyrophenone) |
Why This Matters
Lower boiling point under reduced pressure enables gentler distillation conditions, reducing thermal decomposition risk and energy cost during large-scale purification—a critical factor for procurement when the compound is intended for multi-step synthesis.
